molecular formula C8H7FN2 B1521093 4-Amino-2-fluoro-3-methylbenzonitrile CAS No. 757247-93-1

4-Amino-2-fluoro-3-methylbenzonitrile

Cat. No. B1521093
CAS RN: 757247-93-1
M. Wt: 150.15 g/mol
InChI Key: GTAKXKONKSMWLZ-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-3-fluoro-2-methylbenzonitrile . The InChI code is 1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 278.4±40.0 C at 760 mmHg . It should be stored at 4C and protected from light .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound can be synthesized using various chemical reactions, such as nitrification, diazotization, fluorination, reductive, and oxidation reactions, with a focus on improving yield and controlling product quality (L. Min, 2006).

  • Crystal Structure and Antitumor Activity : Its structural properties and potential for antitumor activity have been explored. For instance, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from related benzonitriles, show potential in inhibiting cancer cell proliferation (Xuechen Hao et al., 2017).

  • Pharmaceutical Synthesis : 4-Amino-2-fluoro-3-methylbenzonitrile derivatives are used in the synthesis of pharmaceutical compounds, such as cholinesterase inhibitors for CNS diseases (K. Nishioka et al., 1992).

Material Science Applications

  • Polymer Solar Cells : Research shows its derivatives, like 4-amino-2-(trifluoromethyl)benzonitrile, can enhance the power conversion efficiencies of polymer solar cells, due to their influence on molecular ordering and electronic properties (Seonju Jeong et al., 2011).

  • Non-Linear Optical Activity : Studies have been conducted on derivatives such as 3-fluoro-4-methylbenzonitrile for their potential in non-linear optical applications, focusing on properties like hyperpolarizability and molecular geometry (N. Suni et al., 2018).

Environmental and Analytical Chemistry

  • Carbon Dioxide Fixation : Certain derivatives are explored for their role in chemical fixation of CO2, indicating potential environmental applications in reducing greenhouse gas emissions (Toshihiro Kimura et al., 2012).

  • Corrosion Inhibition : Research has been conducted on 2-aminobenzene-1,3-dicarbonitriles derivatives for their effectiveness as corrosion inhibitors in industrial applications (C. Verma et al., 2015).

Safety And Hazards

The compound is considered toxic . The hazard statements include H301+H311+H331, H315, H319 . Precautionary measures include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-2-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAKXKONKSMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluoro-3-methylbenzonitrile

CAS RN

757247-93-1
Record name 4-Amino-2-fluoro-3-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(4-cyano-3-fluoro-2-methyl-phenyl)-acetamide (72C) (450 mg, 2.34 mmol) was dissolved in 1:1 conc. HCl/EtOH (20 mL), and the mixture was refluxed for 1 h. The reaction was cooled to rt and concentrated. The residue was dissolved in EtOAc (30 mL), washed with sat. aq. NaHCO3 and brine, dried (MgSO4), filtered and concentrated. The residue was recrystallized from EtOAc/Hexane to provide the title compound (340 mg). LC/MS: m/z 151 [M+H]+
Quantity
450 mg
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-3-fluoro-2-methylaniline (23 g, 113 mmol) and cyanocopper (20.19 g, 225 mmol) N,N-dimethylformamide (200 mL) was heated to 140° C. for 7 h. After the mixture was cooled to room temperature filtered and poured into a separatory funnel containing water and ethyl acetate (1:1). Layers were separated and the organic layer was concentrated under reduced pressure. Flash chromatography (0-50% ethyl acetate in hexane) gave the desired product (11.4 g, 76 mmol, 67% yield) as a brown solid. 1H NMR (400 MHz, CHLOROFORM-d) δ (ppm) 7.22 (t, 1H), 6.45 (d, J=8.59 Hz, 1H), 4.23 (br. s., 2H), 2.07 (s, 3H); MS (ESI) m/z 151.1[M+1]+.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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